[2,3'-Bipyridin]-4-ylboronic acid
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Overview
Description
[2,3’-Bipyridin]-4-ylboronic acid: is an organic compound that belongs to the family of bipyridine derivatives. These compounds are characterized by the presence of two pyridine rings connected by a single bond. The boronic acid functional group attached to the bipyridine structure makes this compound particularly interesting for various chemical applications, including its use as a ligand in coordination chemistry and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridin]-4-ylboronic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of bipyridine derivatives, including [2,3’-Bipyridin]-4-ylboronic acid, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: [2,3’-Bipyridin]-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Properties
Molecular Formula |
C10H9BN2O2 |
---|---|
Molecular Weight |
200.00 g/mol |
IUPAC Name |
(2-pyridin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-7,14-15H |
InChI Key |
VLOQGXCWRFSKRR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CN=CC=C2)(O)O |
Origin of Product |
United States |
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